molecular formula C7H9BrO3 B12535853 Methyl Z-bromo-(dihydrofuran-2-ylidene)acetate

Methyl Z-bromo-(dihydrofuran-2-ylidene)acetate

Cat. No.: B12535853
M. Wt: 221.05 g/mol
InChI Key: XFBFBSCUULNOJG-WAYWQWQTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl Z-bromo-(dihydrofuran-2-ylidene)acetate: is a chemical compound with the molecular formula C7H9BrO3 . It is characterized by the presence of a bromine atom and a dihydrofuran ring, making it a unique compound in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl Z-bromo-(dihydrofuran-2-ylidene)acetate typically involves the bromination of dihydrofuran derivatives followed by esterification. The reaction conditions often require the use of bromine or bromine-containing reagents in an organic solvent under controlled temperature and pressure .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the bromination and esterification steps .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Methyl Z-bromo-(dihydrofuran-2-ylidene)acetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of brominated organic compounds on cellular processes. It helps in understanding the mechanisms of action of brominated drugs .

Medicine: The compound is explored for its potential therapeutic properties, including its role as an anti-inflammatory or anticancer agent. Research is ongoing to determine its efficacy and safety in medical applications .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins .

Mechanism of Action

The mechanism of action of Methyl Z-bromo-(dihydrofuran-2-ylidene)acetate involves its interaction with specific molecular targets in cells. The bromine atom plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the modulation of cellular pathways, influencing processes such as inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

    Methyl (dihydrofuran-2-ylidene)acetate: Lacks the bromine atom, making it less reactive in certain chemical reactions.

    Ethyl Z-bromo-(dihydrofuran-2-ylidene)acetate: Similar structure but with an ethyl group instead of a methyl group, affecting its physical and chemical properties.

Uniqueness: Methyl Z-bromo-(dihydrofuran-2-ylidene)acetate is unique due to the presence of the bromine atom, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industry.

Properties

Molecular Formula

C7H9BrO3

Molecular Weight

221.05 g/mol

IUPAC Name

methyl (2Z)-2-bromo-2-(oxolan-2-ylidene)acetate

InChI

InChI=1S/C7H9BrO3/c1-10-7(9)6(8)5-3-2-4-11-5/h2-4H2,1H3/b6-5-

InChI Key

XFBFBSCUULNOJG-WAYWQWQTSA-N

Isomeric SMILES

COC(=O)/C(=C/1\CCCO1)/Br

Canonical SMILES

COC(=O)C(=C1CCCO1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.